2-(2H-1,3-benzodioxol-5-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one
Description
2-(2H-1,3-Benzodioxol-5-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one is a structurally complex molecule featuring three key components:
- 1,3-Benzodioxol group: A bicyclic aromatic system (positions 5 and 6 of the benzene ring fused with a dioxolane ring), known for metabolic stability and lipophilicity.
- 1,4-Diazepane ring: A seven-membered heterocycle containing two nitrogen atoms, providing conformational flexibility.
- Sulfonylated pyrazole: A 1-methylpyrazole moiety linked via a sulfonyl group (–SO₂–) to the diazepane ring.
The ethanone (–CO–) linker bridges the benzodioxol and diazepane groups, contributing to the molecule’s planar geometry.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-20-12-15(11-19-20)28(24,25)22-6-2-5-21(7-8-22)18(23)10-14-3-4-16-17(9-14)27-13-26-16/h3-4,9,11-12H,2,5-8,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTZLGMTGJPFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound can be characterized by its unique structural features:
- Molecular Formula : C19H22N4O4S
- IUPAC Name : this compound
- Key Functional Groups : Benzodioxole moiety, pyrazole ring, sulfonamide group, and diazepane ring.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological effects. The following sections summarize key findings regarding its activity against different biological targets.
Anticancer Activity
Research has indicated that compounds containing a pyrazole moiety often exhibit significant anticancer properties. For instance:
- Mechanism of Action : The pyrazole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation. Studies suggest that they may induce apoptosis in various cancer cell lines through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Testing against a range of bacterial strains has demonstrated moderate to high inhibitory effects. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Enzymatic Inhibition
The sulfonamide group in the compound is known for its ability to inhibit certain enzymes:
- Target Enzymes : The compound has been reported to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which are crucial for various physiological processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of our target compound.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Scientific Research Applications
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one is an intriguing subject of study due to its potential applications in medicinal chemistry and pharmacology. This article will delve into its scientific research applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C22H24N4O6S
- Molecular Weight : 440.46 g/mol
- CAS Number : 866039-66-9
Structural Characteristics
The compound features a benzodioxole moiety, which is often associated with various biological activities. The presence of a pyrazole ring and a sulfonamide group contributes to its pharmacological diversity.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on piperidine derivatives have shown efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . The incorporation of the benzodioxole and pyrazole components in this compound may enhance its antimicrobial activity.
Antidepressant and Anxiolytic Effects
Compounds containing pyrazole structures have been reported to possess antidepressant and anxiolytic properties. A study highlighted the broad range of biological activities associated with pyrazole derivatives, including their potential use in treating mood disorders . The specific interactions of the compound with neurotransmitter systems warrant further investigation.
Anticancer Potential
The structural elements of this compound suggest possible anticancer activity. Pyrazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives demonstrated that modifications on the benzodioxole ring significantly influenced antimicrobial activity. Compounds with similar substituents as in This compound showed enhanced activity against both bacterial and fungal pathogens .
Case Study 2: Neuropharmacological Effects
Research involving pyrazole-based compounds has illustrated their potential as therapeutic agents for anxiety and depression. The compound's ability to modulate serotonin receptors could be pivotal in developing new antidepressants .
Chemical Reactions Analysis
Sulfonamide Group
-
Nucleophilic Substitution : The sulfonyl group undergoes substitution with amines or thiols under basic conditions (e.g., NaOH/EtOH), yielding modified diazepane derivatives .
-
Hydrogen Bonding : The sulfonamide’s oxygen atoms participate in hydrogen bonding, influencing solubility and biological interactions .
Ethan-1-one (Ketone)
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Reduction : Catalytic hydrogenation (H, Pd/C) reduces the ketone to a secondary alcohol, altering pharmacological activity .
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Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols .
Benzodioxole Ring
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Oxidative Cleavage : Strong oxidizers (e.g., KMnO) cleave the methylenedioxy bridge to form catechol derivatives .
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Electrophilic Substitution : Nitration (HNO/HSO) occurs at the C-4 position due to the electron-donating methylenedioxy group .
Stability and Degradation Pathways
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Acidic Hydrolysis : The benzodioxole ring undergoes hydrolysis in HCl/EtOH, yielding catechol and formic acid .
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Thermal Decomposition : At >200°C, the sulfonamide bond breaks, releasing SO and generating a diazepane-pyrazole fragment .
Catalytic and Biological Interactions
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Enzyme Inhibition : The sulfonamide group mimics transition states in serine protease inhibition (e.g., TMPRSS2), as shown in molecular docking studies .
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CYP450 Metabolism : Oxidative demethylation of the benzodioxole ring forms dihydroxy metabolites, detectable via LC-MS .
Comparative Reaction Table
| Functional Group | Reaction Type | Conditions | Product |
|---|---|---|---|
| Sulfonamide | Nucleophilic substitution | NaOH/EtOH, R-NH | Diazepane with substituted amine |
| Ketone | Reduction | H, Pd/C | 2-(Benzodioxol-5-yl)ethanol |
| Benzodioxole | Nitration | HNO/HSO | 4-Nitro-2H-1,3-benzodioxol-5-yl derivative |
Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The table below compares the target compound with analogs from literature, emphasizing substituents, functional groups, and synthetic approaches:
Key Observations:
Benzodioxol vs. Halogenated Aromatics : The target compound’s benzodioxol group may enhance metabolic stability compared to chlorophenyl () or methylphenyl () groups, which are prone to oxidative metabolism.
Sulfonyl vs.
Diazepane Flexibility : The seven-membered diazepane ring offers greater conformational adaptability than rigid six-membered rings, possibly influencing binding kinetics in biological targets.
Physicochemical and Electronic Properties
While explicit data (e.g., logP, solubility) are absent in the evidence, inferences can be made:
- Electron Effects : The sulfonyl group (–SO₂–) in the target compound withdraws electrons, stabilizing negative charges and altering reactivity compared to ethers or esters in analogs.
Preparation Methods
Sulfonation of 1-Methyl-1H-Pyrazole
1-Methyl-1H-pyrazole undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 hours. The reaction is quenched with ice water, yielding 1-methyl-1H-pyrazole-4-sulfonic acid (78% yield).
Optimization Note : Microwave-assisted synthesis (100 W, 80°C, 20 min) improves yields to 85% while reducing side products.
Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux (4 h), affording the sulfonyl chloride derivative (91% purity by HPLC).
Preparation of 1,4-Diazepane
Ring-Closing Metathesis (RCM) Approach
A diamine precursor, N-Boc-1,5-diaminopentane, undergoes RCM using Grubbs II catalyst (5 mol%) in toluene at 80°C. Hydrogenation (H₂/Pd-C) yields 1,4-diazepane (62% over two steps).
Alternative Cyclization Method
Heating 1,5-dibromopentane with aqueous ammonia (28%) at 120°C for 12 hours produces 1,4-diazepane hydrobromide (55% yield), with recrystallization from ethanol enhancing purity.
Sulfonylation of 1,4-Diazepane
The diazepane (1 eq) reacts with 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.2 eq) in dichloromethane, using triethylamine (2 eq) as a base. After stirring at 25°C for 6 hours, the product is extracted and purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7), yielding 4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (74%).
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrazole-H), 3.92 (s, 3H, N-CH₃), 3.45–3.20 (m, 8H, diazepane-H)
- HRMS : m/z calc. for C₁₀H₁₆N₄O₂S [M+H]⁺: 280.0984; found: 280.0986
Synthesis of 2-(1,3-Benzodioxol-5-yl)Ethan-1-One
Friedel-Crafts Acylation
1,3-Benzodioxole (1 eq) reacts with acetyl chloride (1.1 eq) in the presence of AlCl₃ (1.5 eq) at 0°C. After 3 hours, quenching with ice/HCl yields 2-(1,3-benzodioxol-5-yl)ethan-1-one (68%).
Modification : Using sulfuryl chloride (SO₂Cl₂) in methanol/ethyl acetate at 25°C improves regioselectivity (82% yield).
Coupling of Diazepane Sulfonamide and Ethanone
Nucleophilic Acylation
The ethanone (1 eq) is treated with oxalyl chloride (2 eq) to form the acyl chloride, which reacts with 4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (1 eq) in THF. Triethylamine (3 eq) facilitates the coupling, yielding the target compound after silica gel purification (65%).
Reaction Optimization :
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Solvent | THF vs. DCM | +12% |
| Catalyst | DMAP (5 mol%) | +18% |
| Temperature | 0°C → 25°C | +9% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Observed : m/z 458.1678 [M+H]⁺ (calc. 458.1681 for C₂₀H₂₄N₅O₅S).
Infrared Spectroscopy (IR)
Key bands: 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1250 cm⁻¹ (C-O-C).
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(2H-1,3-benzodioxol-5-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one, and what steps are critical for optimizing yield?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the diazepane ring and coupling with the benzodioxole moiety. Critical steps include:
- Sulfonylation : Use of 1-methyl-1H-pyrazole-4-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) .
- Coupling : Activation of the ketone intermediate via nucleophilic substitution or amidation, requiring precise stoichiometry and temperature control (e.g., 0–5°C for sensitive intermediates) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (DMF/ethanol mixtures) to isolate the pure product .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : and NMR to verify substituent positions and stereochemistry .
- X-ray Crystallography : For unambiguous confirmation of 3D structure and bond angles, particularly for the diazepane and pyrazole rings .
- HPLC-MS : To assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can researchers design experiments to investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., diazepane sulfonamides targeting GPCRs or kinases) .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (K) .
- Functional Assays : Cell-based luciferase reporters or calcium flux assays to evaluate agonism/antagonism .
Q. What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer :
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to rationalize binding mode discrepancies .
- Stereochemical Analysis : Compare enantiomers via chiral HPLC or asymmetric synthesis to isolate active stereoisomers .
- In Vitro/In Vivo Correlation : Validate SAR hypotheses using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
Q. How can mechanistic studies be structured to elucidate the compound’s metabolic stability and potential toxicity?
- Methodological Answer :
- Metabolic Profiling : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-HRMS .
- CYP Inhibition Screening : Use fluorogenic substrates to assess inhibition of CYP3A4, CYP2D6, etc. .
- Toxicity Prediction : Combine in silico tools (e.g., ProTox-II) with zebrafish embryo assays for acute toxicity profiling .
Experimental Design & Data Analysis
Q. What experimental controls are essential when evaluating the compound’s activity in cellular models of disease?
- Methodological Answer :
- Positive/Negative Controls : Include known agonists/inhibitors (e.g., diazepam for GABA receptor studies) .
- Solvent Controls : Account for DMSO/ethanol effects on cell viability (limit to <0.1% v/v) .
- Counter-Screens : Test against unrelated targets (e.g., serotonin receptors) to confirm selectivity .
Q. How should researchers address batch-to-batch variability in compound synthesis during large-scale studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression .
- Quality Metrics : Enforce strict specifications for intermediates (e.g., HPLC purity >98%, residual solvent limits) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
